molecular formula C8H8F2S B1339143 {[(Difluoromethyl)thio]methyl}benzene CAS No. 68965-44-6

{[(Difluoromethyl)thio]methyl}benzene

Cat. No.: B1339143
CAS No.: 68965-44-6
M. Wt: 174.21 g/mol
InChI Key: QMOWRNGLGDZHAF-UHFFFAOYSA-N
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Description

Historical Evolution and Current Trends in Organofluorine Chemistry

The field of organofluorine chemistry has a rich history, dating back to the 19th century, even before the isolation of elemental fluorine itself. nih.govingentaconnect.com Early milestones include the first synthesis of an organofluorine compound, fluoromethane, in 1835. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a pivotal moment, paving the way for more extensive research, though the inherent reactivity and handling challenges of fluorinating agents initially slowed progress. nih.govrsc.org Industrial organofluorine chemistry experienced significant development over the past 80 years, spurred by demands during World War II, leading to the creation of a wide array of materials essential to modern society. nih.govingentaconnect.comacs.org

Contemporary organofluorine chemistry is characterized by a rapid expansion of synthetic methodologies, driven by the profound impact of fluorine on molecular properties. cymitquimica.comnih.govcas.cn It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. cymitquimica.com Current trends focus on the development of safer, more efficient, and selective fluorination techniques. cymitquimica.com This includes the design of novel fluorinating agents with reduced environmental impact, and the advancement of catalytic methods, electrochemical synthesis, and flow chemistry to improve efficiency and minimize waste. researchgate.net The development of methods for late-stage fluorination is particularly desirable, as it allows for the introduction of fluorine into complex molecules at the final steps of a synthesis, which is highly valuable in drug discovery. nih.gov

The Strategic Importance of the Difluoromethyl (CF2H) Group in Molecular Design

Within the vast arsenal (B13267) of fluorinated moieties, the difluoromethyl (CF2H) group has garnered significant attention for its unique and valuable properties in molecular design, especially in medicinal chemistry. researchgate.netrsc.org The CF2H group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH) groups. nih.govrsc.orgrsc.org This is due to its ability to act as a hydrogen bond donor through its polarized C-H bond, a feature that is unique among polyfluorinated groups. researchgate.netgoogle.comchemicalbook.com This capacity allows it to mimic the hydrogen bonding interactions of its non-fluorinated counterparts within biological systems, potentially enhancing binding affinity and specificity to target proteins. rsc.orggoogle.com

Beyond its hydrogen bonding capabilities, the introduction of a CF2H group can modulate several other key molecular properties. researchgate.net It can enhance lipophilicity, which influences a molecule's ability to cross cell membranes, thereby improving bioavailability. rsc.orgresearchgate.net Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability, a crucial factor in drug design that can lead to longer-lasting therapeutic effects. rsc.orgresearchgate.net The electron-withdrawing nature of the two fluorine atoms also impacts the acidity and basicity of nearby functional groups. google.com These combined effects make the difluoromethyl group a strategic tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. rsc.orgchemicalbook.com

Overview of Organosulfur Chemistry with a Focus on Thioether Compounds

Organosulfur compounds are integral to organic chemistry and biochemistry, with sulfur's presence being essential for life. rsc.orgprepchem.com Thioethers, also known as sulfides, are a prominent class of organosulfur compounds characterized by a C-S-C bond linkage. rsc.orgnih.gov They are the sulfur analogs of ethers, and while they share some structural similarities, their chemical properties can be quite distinct. rsc.orgacs.org Volatile thioethers are often associated with strong, sometimes unpleasant, odors. rsc.org

Structurally, the C–S–C bond angle in thioethers is typically around 99°, which is smaller than the corresponding C-O-C angle in ethers. rsc.org The carbon-sulfur bond is longer and weaker than a carbon-carbon bond. rsc.org Thioethers are found in a variety of biologically active molecules and pharmaceuticals. nih.govgoogle.com For instance, the amino acid methionine contains a thioether functional group. prepchem.com

The synthesis of thioethers is a well-established area of organic chemistry. google.com A common and classical method involves the nucleophilic substitution of an alkyl halide with a thiolate, which is the conjugate base of a thiol (R-SH). researchgate.netnih.gov This reaction is analogous to the Williamson ether synthesis. researchgate.net More recent efforts in the field have focused on developing new and more efficient methods, including the use of non-precious metal catalysts and processes involving C-H activation to form the C-S bond. google.com

Academic Research Landscape of Difluoromethylated Thioethers, Specifically Addressing {[(Difluoromethyl)thio]methyl}benzene

The synthesis of difluoromethylated thioethers (R-S-CF2H) represents a specialized area at the intersection of organofluorine and organosulfur chemistry. The academic landscape is rich with methods to create the S-CF2H bond, driven by the value of this moiety in bioactive compounds. rsc.org General strategies for synthesizing these compounds often involve the S-difluoromethylation of sulfur-containing precursors like thiols. rsc.orgrsc.org

Recent advancements have focused on developing more practical and milder synthetic routes. These include:

Difluorocarbene Insertions: Methods using difluorocarbene (:CF2) precursors that react with thiols to form the desired thioether. nih.govacs.orgrsc.org Reagents like difluoromethyltriflate (HCF2OTf) or difluoromethylene phosphobetaine (PDFA) can generate difluorocarbene under mild conditions. nih.govrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating difluoromethyl radicals from inexpensive and readily available sources like difluorobromoacetic acid, which can then be trapped by thiophenols. acs.org

One-Pot Syntheses: Efficient one-pot procedures have been developed that start from simple, non-odorous materials like thiourea (B124793) and a difluorocarbene precursor to generate difluoromethyl thioethers, avoiding the direct handling of volatile thiols. rsc.orgnih.gov

Within this context, the specific compound This compound , also known as benzyl (B1604629) difluoromethyl sulfide (B99878), serves as a fundamental example of an alkyl-aryl difluoromethylated thioether. echemi.com Its synthesis has been explicitly detailed in patent literature, providing a clear example of its preparation on a practical scale. One documented method involves the in-situ preparation of a benzyl mercaptan metal salt (potassium salt) followed by its reaction with a halogenated difluoromethane, such as chlorodifluoromethane (B1668795) (Freon 22), in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This process highlights a direct and industrially relevant pathway to this specific molecule.

As a chemical entity, this compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors. echemi.com Its structure combines the benzylic group, a common scaffold in organic synthesis, with the strategically important difluoromethylthio moiety, making it a valuable building block for research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

difluoromethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOWRNGLGDZHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468517
Record name {[(difluoromethyl)thio]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68965-44-6
Record name {[(difluoromethyl)thio]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for the Construction of Difluoromethyl Thio Methyl Benzene and Analogous Systems

Direct Difluoromethylation Strategies Targeting Thiol Precursors

Direct S-difluoromethylation of thiol precursors represents the most straightforward approach to constructing difluoromethyl thioethers. These methods typically involve the reaction of a thiol, such as benzyl (B1604629) thiol, with a reagent that serves as a source of the difluoromethyl group.

Difluoromethylation of Benzyl Thiol via Difluorocarbene Intermediates

One established method for the synthesis of {[(Difluoromethyl)thio]methyl}benzene involves the reaction of benzyl thiol with an in situ generated difluorocarbene (:CF2). Difluorocarbene is a highly reactive intermediate that can insert into the S-H bond of the thiol. Various precursors can be employed to generate difluorocarbene under specific reaction conditions. Although S-difluoromethylation with difluorocarbene is a direct protocol, it has historically been limited to isolated examples, particularly for aliphatic thiols. rsc.org

Utilization of Stable Difluorocarbene Precursors (e.g., Difluoromethylene Phosphobetaine)

To overcome the challenges associated with handling transient difluorocarbene species, stable precursors have been developed. Difluoromethylene phosphobetaine (Ph3P+CF2CO2−), also known as PDFA, is an efficient and stable crystalline solid that generates difluorocarbene through decarboxylation upon heating. rsc.orgrsc.org This reagent allows for the difluoromethylation of thiols, including benzyl thiol, to occur smoothly under neutral conditions without the need for additional bases or additives. rsc.orgrsc.org The reaction of benzyl thiol with PDFA in 1,4-dioxane (B91453) at elevated temperatures can produce this compound. rsc.org Research has shown that increasing the stoichiometry of PDFA relative to the thiol can significantly improve product yields. For instance, in the reaction with benzyl thiol, increasing the PDFA from 1 equivalent to 2 equivalents improved the yield from 44% to 66%. rsc.org

Table 1: Effect of PDFA Stoichiometry on Benzyl Thiol Difluoromethylation

Entry Benzyl Thiol (equiv.) PDFA (equiv.) Solvent Temperature (°C) Yield (%)
1 1 1 1,4-Dioxane 60 44

Data sourced from related studies on aliphatic thiols. rsc.org

One-Pot Synthetic Protocols for this compound Formation

One-pot syntheses offer significant advantages in terms of operational simplicity and efficiency by minimizing intermediate isolation steps. Methodologies have been developed for the one-pot synthesis of difluoromethyl thioethers starting from alkyl electrophiles. rsc.orgnih.gov A notable strategy involves the reaction of an alkyl halide (like benzyl bromide) with thiourea (B124793), followed by the introduction of a difluorocarbene precursor such as diethyl bromodifluoromethylphosphonate. nih.gov This transition-metal-free approach provides a practical route to various difluoromethyl thioethers under mild conditions. rsc.org Another versatile one-pot method involves the in situ generation of lithium aryl thiolates from aryl bromides, which then react with alkyl halides. mdma.ch While not directly demonstrated for difluoromethylation, this principle can be adapted. Similarly, combining thiocyanation methods with difluoromethylthiolation allows for the late-stage introduction of the SCF2H group into molecules derived from alkyl halides or arenediazonium salts. researchgate.net

Radical-Mediated Difluoromethylation Approaches

Radical-based difluoromethylation has emerged as a powerful alternative, often proceeding under mild conditions with high functional group tolerance. These methods rely on the generation of a difluoromethyl radical (•CF2H), which is then trapped by a thiol.

Photoredox Catalysis in the Synthesis of Difluoromethyl Thioethers

Visible-light photoredox catalysis is a powerful and environmentally benign tool for generating radical intermediates. rsc.orgacs.org In this context, a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer process to generate a difluoromethyl radical from a suitable precursor. rsc.orgnih.gov A convenient method involves the visible light-induced radical difluoromethylation of various thiols using difluoromethyltriphenylphosphonium triflate as the •CF2H radical source. nih.govacs.org This reaction proceeds under mild conditions and demonstrates excellent chemoselectivity for thiol difluoromethylation. nih.govacs.org Another approach utilizes commercially available and inexpensive difluorobromoacetic acid as the difluoromethylating agent under photoredox conditions for the efficient synthesis of O- and S-difluoromethylated products. acs.org

Table 2: Photoredox-Mediated Synthesis of Difluoromethyl Thioethers

Substrate CF2H Source Photocatalyst Solvent Yield (%) Reference
4-(tert-butyl)benzenethiol Difluoromethylphosphonium Triflate fac-Ir(ppy)3 MeCN High acs.org

Application of Difluoromethylphosphonium Triflate in Radical Difluoromethylation of Thiols

Difluoromethyltriphenylphosphonium salts, particularly the triflate salt, have proven to be effective reagents for the radical difluoromethylation of thiols. nih.govacs.org These phosphonium (B103445) salts are readily available and easy to handle compared to other •CF2H radical sources. acs.org The reaction can be initiated under visible-light photoredox catalysis, affording a range of difluoromethyl thioethers in moderate to excellent yields. nih.gov An alternative, transition-metal-free method utilizes (difluoromethyl)triphenylphosphonium bromide, which reacts with various thiols under mild conditions. nih.govfigshare.com Mechanistic studies, including deuterium (B1214612) labeling, suggest that this transformation proceeds via an SRN1-type mechanism. nih.govfigshare.com This method is notable for its broad substrate scope and tolerance of various functional groups. nih.gov

Decarboxylative Difluoromethylation Strategies

Decarboxylation reactions serve as a powerful tool for the formation of carbon-fluorine bonds by extruding carbon dioxide to generate reactive intermediates. In the context of synthesizing difluoromethyl thioethers, decarboxylative strategies often revolve around the generation of difluorocarbene (:CF2). One prominent precursor for this is difluoromethylene phosphobetaine (Ph3P⁺CF₂CO₂⁻, PDFA), which produces difluorocarbene under neutral conditions upon decarboxylation without requiring additional additives or bases. nih.gov

The generated difluorocarbene is a key intermediate. In one approach, it is trapped by a fluoride (B91410) source, such as cesium fluoride (CsF), to form a trifluoromethyl anion (:CF₃⁻). This anion then reacts with elemental sulfur (S₈) to produce a trifluoromethylthio anion (CF₃S⁻), which can subsequently engage in nucleophilic substitution with an appropriate electrophile. nih.gov While this specific pathway leads to a trifluoromethylthio group, related strategies can be adapted for difluoromethylthiolation. The core principle remains the generation of a reactive difluorinated species via the strategic expulsion of CO₂.

Metal-Free and Mild Reaction Conditions in Synthesis

Recent advancements have prioritized the development of synthetic methods that avoid harsh reagents and transition-metal catalysts, aligning with the principles of green chemistry. These approaches offer benefits such as reduced cost, lower toxicity, and simplified purification processes.

A significant breakthrough has been the development of a one-pot, transition-metal-free difluoromethylthiolation of alkyl electrophiles. rsc.org This method utilizes readily available reagents, such as thiourea and diethyl bromodifluoromethylphosphonate, under mild conditions to provide a practical route to difluoromethyl thioethers. rsc.org The reaction proceeds without the need for any metal catalysts, making it an attractive and operationally simple option for synthesizing compounds like this compound. rsc.orgthieme.de

Another notable transition-metal-free method involves the use of the aforementioned PDFA as a difluorocarbene source in the presence of elemental sulfur and a fluoride ion source. nih.govcas.cnnih.gov The reaction mechanism involves the in-situ generation of a nucleophilic trifluoromethylthio species, which then reacts with alkyl electrophiles like benzyl bromide. This approach is characterized by its high yields, broad functional group compatibility, and mild reaction conditions. nih.govcas.cn

The efficiency of these synthetic transformations is highly dependent on the choice of solvent and additives. For the trifluoromethylthiolation reaction using PDFA, which shares mechanistic steps relevant to difluoromethylthiolation, N,N-dimethylformamide (DMF) was identified as a suitable solvent. cas.cn The optimization of this reaction also involved the use of cesium fluoride (CsF) as the fluoride source and tetrabutylammonium (B224687) iodide (tBu₄NI) as an additive, which facilitated the reaction with alkyl tosylates. cas.cn

In a different one-pot system for difluoromethylthiolation using thiourea and diethyl bromodifluoromethylphosphonate, the reaction is initially performed in methanol (B129727) (CH₃OH). Subsequently, dichloromethane (B109758) (DCM) is added along with other reagents to complete the transformation. rsc.org This sequential use of solvents is crucial for managing the different stages of the reaction, from the formation of the intermediate isothiouronium salt to the final difluoromethylthiolation step.

Method Solvent(s) Key Additives/Reagents Temperature Reference
PDFA/SulfurDMFCsF, S₈70°C cas.cn
Thiourea/PhosphonateCH₃OH, then DCMThiourea, NaOH, I₂, BrCF₂P(O)(OEt)₂Reflux, then RT rsc.org

Synthetic Diversification and Scope

The true utility of a synthetic method is measured by its versatility, including its ability to incorporate isotopic labels and its tolerance for a wide range of substrates and functional groups.

Isotopic labeling is invaluable in mechanistic studies and for tracking metabolic pathways of bioactive molecules. A key advantage of the one-pot difluoromethylthiolation method using thiourea and diethyl bromodifluoromethylphosphonate is its adaptability for deuterium labeling. rsc.org By substituting the standard hydrogen source with common deuterated solvents, such as deuterated methanol (CD₃OD) or deuterium oxide (D₂O), deuterium-labeled difluoromethyl thioethers (SCF₂D) can be synthesized efficiently. rsc.orgrsc.org This strategy provides access to molecules like ({[(difluoromethyl-d)thio]methyl})benzene with high levels of deuterium incorporation. rsc.org

The synthesis of this compound and its derivatives has been shown to be highly robust, tolerating a wide array of functional groups on the aromatic ring. The transition-metal-free methods accommodate both electron-donating and electron-withdrawing substituents, proceeding smoothly to give the desired products in moderate to excellent yields. cas.cn

For instance, benzyl bromides substituted with chloro, bromo, and cyano groups are well-tolerated. cas.cnrsc.org The reaction is not limited to primary benzyl halides; secondary bromides have also been shown to be reactive substrates. cas.cn This broad substrate scope and high functional group tolerance make these methods powerful tools for late-stage functionalization and the creation of diverse chemical libraries. researchgate.netdiva-portal.org

The table below showcases the synthesis of various this compound analogs, demonstrating the method's wide applicability.

Substrate (Alkyl Electrophile) Product Yield (%) Reference
1-(bromomethyl)-2-chlorobenzene(2-chlorobenzyl)(difluoromethyl)sulfane78 rsc.org
1-(bromomethyl)-4-cyanobenzene4-(((difluoromethyl)thio)methyl)benzonitrile74 rsc.org
3-(bromomethyl)-1,1'-biphenyl([1,1'-biphenyl]-3-ylmethyl)(difluoromethyl)sulfane76 rsc.org
1-(bromomethyl)-3,5-dimethylbenzene(3,5-dimethylbenzyl)(difluoromethyl-d)sulfane85 rsc.org

Elucidation of Reaction Mechanisms in the Synthesis of Difluoromethyl Thio Methyl Benzene

Pathways Involving Difluorocarbene Species and Subsequent Rearrangements

The most direct synthesis of {[(Difluoromethyl)thio]methyl}benzene involves the S-difluoromethylation of benzyl (B1604629) mercaptan using a difluorocarbene (:CF2) source. Difluorocarbene is a versatile and moderately electrophilic reactive intermediate, owing to a combination of the destabilizing inductive effect of the fluorine atoms and stabilizing π-donation from fluorine to the carbon atom. This dual nature allows it to react readily with electron-rich nucleophiles.

The general mechanism proceeds in two main steps:

Generation of Difluorocarbene : Difluorocarbene can be generated from various precursors under specific conditions. Common sources include chlorodifluoromethane (B1668795) (HCF2Cl), fluoroform (CHF3), and bromodifluoromethylphosphonates. A base is typically used to initiate the formation of the carbene.

Nucleophilic Attack : A base, often the same one used to generate the carbene, deprotonates the benzyl mercaptan to form the highly nucleophilic benzylthiolate anion (C₆H₅CH₂S⁻). This anion then attacks the electrophilic carbon of the difluorocarbene, leading to the formation of the stable C-S bond and the final product, this compound.

The reaction is generally efficient because the reaction of the generated thiolate with difluorocarbene is faster than competing side reactions, such as the reaction of the carbene with the base.

Table 1: Common Precursors for Difluorocarbene Generation
PrecursorTypical Reaction ConditionsReference
Chlorodifluoromethane (HCF₂Cl)Basic conditions
Fluoroform (CHF₃)Potassium hydroxide in a two-phase system (e.g., water/dioxane)
Diethyl bromodifluoromethylphosphonateBasic conditions, often used in one-pot syntheses
(Triphenylphosphonio)difluoroacetate (Ph₃P⁺CF₂CO₂⁻)Generates difluorocarbene upon warming, without additives

Investigation of Single Electron Transfer (SET) Processes in Radical Difluoromethylation

Beyond the ionic pathway involving difluorocarbene, radical mechanisms initiated by a Single Electron Transfer (SET) process represent an alternative route in difluoromethylation chemistry. While the direct radical difluoromethylation of benzyl mercaptan is less common, the principles can be understood from related systems. For instance, the cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878), a process involving SET, generates a (phenylthio)difluoromethyl radical.

The general steps in a hypothetical radical pathway for difluoromethylation are:

Initiation : A one-electron reduction of a suitable difluoromethyl precursor generates a difluoromethyl radical (•CF₂H) or a related radical species.

Propagation : This radical species can then react with a sulfur source or a pre-formed thiol radical to create the desired S-CF₂H bond.

These SET processes are often employed in electrochemical syntheses, which are advantageous from a green chemistry perspective as they avoid the need for hazardous chemical reagents. The generation of radical species can be achieved selectively, for example, through indirect cathodic reduction using mediators.

Proposed Intermediates and Transition States in C-S Bond Formation

The key bond formation in the synthesis of this compound from benzyl mercaptan is not a C-S bond (which is pre-existing) but rather the S-CF₂H bond. The nature of the intermediates and transition states depends entirely on the reaction mechanism.

Nucleophilic Pathway :

Intermediates : The primary intermediates are the difluorocarbene (:CF₂) and the benzylthiolate anion (C₆H₅CH₂S⁻). The thiolate is formed by the deprotonation of benzyl mercaptan by a base.

Transition State : The transition state involves the nucleophilic attack of the sulfur atom of the benzylthiolate on the empty p-orbital of the singlet difluorocarbene. This leads to the formation of the new sulfur-carbon bond.

Radical Pathway :

Intermediates : In a radical mechanism, the key intermediate would be a difluoromethyl radical (•CF₂H) or a benzylthiodifluoromethyl radical (C₆H₅CH₂SCF₂•). The formation of these species is typically initiated by an SET event.

Transition State : The transition state would involve the coupling of the relevant radical species to form the final product.

Table 2: Comparison of Intermediates in Synthesis Pathways
PathwayKey IntermediatesKey Bond Formation Step
Nucleophilic (via Difluorocarbene)Benzylthiolate anion (C₆H₅CH₂S⁻), Difluorocarbene (:CF₂)Nucleophilic attack of thiolate on carbene
Radical (via SET)Difluoromethyl radical (•CF₂H), Benzylthio radical (C₆H₅CH₂S•)Radical-radical coupling

Chemoselectivity and Regioselectivity in Difluoromethylation Reactions

Chemoselectivity and regioselectivity are crucial considerations in the synthesis of complex molecules. In the context of producing this compound from benzyl mercaptan, the reaction is highly selective.

Chemoselectivity : The high chemoselectivity for S-difluoromethylation is attributed to two factors. First, the sulfur atom of benzyl mercaptan is a soft and potent nucleophile, especially after deprotonation to the thiolate. Second, difluorocarbene, being a moderately electrophilic species, preferentially reacts with such strong, electron-rich centers over other potential reaction sites. In molecules containing multiple heteroatoms (e.g., N, O, S), difluorocarbene can react with all, but the reaction with thiols is typically very efficient.

Regioselectivity : For a simple substrate like benzyl mercaptan, regioselectivity is not a concern as there is only one nucleophilic sulfur atom. However, in a more complex substrate containing multiple thiol groups or other nucleophilic sites, the regioselectivity would be dictated by the relative nucleophilicity of the different sites. The most acidic proton would be removed first, generating the most stable, and often most reactive, nucleophile, which would then preferentially attack the difluorocarbene.

The synthesis of this compound via the difluorocarbene pathway is a robust and selective method, making it a valuable transformation in the synthesis of fluorine-containing organic molecules.

Chemical Transformations and Derivatization Strategies of Difluoromethyl Thio Methyl Benzene

Oxidative Modifications of the Thioether Linkage

The sulfur atom in {[(Difluoromethyl)thio]methyl}benzene is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxide and sulfone derivatives. These transformations alter the electronic properties and steric bulk around the sulfur center, providing access to a diverse range of analogues with potentially different biological activities.

The oxidation of this compound to its corresponding sulfoxide, benzyl (B1604629) difluoromethyl sulfoxide, is a key transformation. This sulfoxide is not just a stable derivative but also serves as a valuable reagent for introducing the deuteriodifluoromethylthiol (-SCF2D) group into various molecules. hznu.edu.cnresearchgate.net

A reliable and scalable synthesis for benzyl deuteriodifluoromethyl sulfoxide has been developed, which can be adapted for the non-deuterated analogue. hznu.edu.cn The process often involves the controlled oxidation of the parent thioether. Common oxidizing agents for converting sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction conditions are typically mild to prevent over-oxidation to the sulfone.

Benzyl deuteriodifluoromethyl sulfoxide has been demonstrated as a stable and easily accessible reagent for the direct deuteriodifluoromethylthiolation of electron-rich arenes, indoles, and alkenes under metal-free conditions. hznu.edu.cn This highlights the synthetic utility of the sulfoxide derivative.

Table 1: Synthesis and Application of Benzyl Difluoromethyl Sulfoxide Derivatives

Derivative Synthesis Method Key Application Reference
Benzyl Deuteriodifluoromethyl Sulfoxide One-pot, column-free, multigram-scale synthesis from the corresponding sulfide (B99878). hznu.edu.cn Reagent for direct C-H deuteriodifluoromethylthiolation of indoles, alkenes, and arenes. hznu.edu.cn hznu.edu.cnresearchgate.net

Further oxidation of the sulfoxide or direct, more forceful oxidation of the thioether yields the corresponding sulfone, benzyl difluoromethyl sulfone. The phenylsulfonyl difluoromethyl (PhSO2CF2-) group is considered a "chemical chameleon" because it can be readily transformed into other valuable difluoromethyl-containing functionalities like -CF2H, -CF2-, and =CF2. researchgate.net

The synthesis of sulfones from sulfides can be achieved using a variety of oxidizing agents, such as hydrogen peroxide catalyzed by niobium carbide, or with reagents like m-CPBA in excess. organic-chemistry.org These methods provide efficient routes to difluoromethyl sulfone derivatives. These sulfone compounds are valuable intermediates in organic synthesis. For instance, ((difluoromethyl)sulfonyl)benzene can undergo nucleophilic substitution with in-situ generated organothiocyanates to produce (benzenesulfonyl)difluoromethyl thioethers, demonstrating the reactivity and synthetic potential of the sulfone moiety. researchgate.netrsc.org

Reactivity of the Benzyl Moiety and Aromatic Functionalization

The this compound molecule possesses two main sites for functionalization on its benzyl moiety: the aromatic ring and the benzylic carbon.

The aromatic ring can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the electron-withdrawing nature of the -CH2SCF2H substituent. This group is expected to be deactivating and meta-directing, making functionalization on the aromatic ring challenging but possible under specific conditions.

More significantly, the benzylic C-H bonds are potential sites for functionalization. Late-stage functionalization strategies often target benzylic C-H bonds for introducing new functional groups. While direct trifluoromethylthiolation of benzylic C-H bonds has been explored, similar strategies could be envisioned for this compound. This could involve generating a benzylic radical via a single-electron oxidation process, which can then be trapped by a suitable reagent.

Transformations Involving the Difluoromethyl Group

The difluoromethyl (-CF2H) group is often considered a stable terminus in drug molecules, but it possesses unique reactivity that can be exploited for further transformations. acs.org A key strategy involves the deprotonation of the C-H bond within the CF2H group. This process generates a nucleophilic Ar-CH2-S-CF2⁻ synthon, effectively unmasking the difluoromethyl group as a nucleophile. acs.org

This transformation allows for the construction of new carbon-carbon bonds at the difluoromethyl position. The resulting nucleophile can react with a variety of electrophiles. acs.org This approach significantly expands the synthetic utility of molecules containing the difluoromethylthio group, enabling the introduction of difluoromethylene linkages into diverse molecular scaffolds. acs.org

Table 2: Key Transformations of the Difluoromethyl Group

Transformation Reagents/Conditions Resulting Species Application Reference
Deprotonation Strong base (e.g., KN(iPr)2) followed by capture with a Lewis acid (e.g., B3N3Me6) Nucleophilic ArCF2⁻ synthon Formation of new C-C bonds by reaction with electrophiles. acs.org

Late-Stage Functionalization Applications of this compound

Late-stage functionalization (LSF) refers to the introduction of functional groups into complex molecules at a late stage of the synthesis, which is highly valuable in drug discovery. mpg.dempg.de this compound and its derivatives are promising reagents for LSF, enabling the incorporation of the difluoromethylthio (-SCF2H) or related motifs into bioactive molecules.

The ability to convert the difluoromethyl group into a nucleophilic species is particularly relevant for LSF. acs.org This allows for the coupling of complex, difluoromethyl-containing fragments with other intricate molecules. Furthermore, derivatives like ((difluoromethyl)sulfonyl)benzene can be used in late-stage (benzenesulfonyl)difluoromethylthiolation reactions of substrates such as alkyl halides and aryl diazonium salts. rsc.org These methods provide powerful tools for medicinal chemists to rapidly generate analogues of lead compounds with potentially improved properties. The development of new reagents and methods for difluoromethylation continues to expand the toolkit available for LSF. rsc.org

Spectroscopic Characterization and Advanced Structural Analysis of Difluoromethyl Thio Methyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of {[(Difluoromethyl)thio]methyl}benzene. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹⁹F, and ¹³C, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum exhibits distinct signals corresponding to the three different types of protons: those on the phenyl ring, the methylene (B1212753) bridge (-CH₂-), and the difluoromethyl group (-CHF₂).

A typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows a multiplet in the range of δ 7.25–7.42 ppm, which integrates to five protons and corresponds to the aromatic protons of the benzene (B151609) ring. google.com A singlet appears at approximately δ 4.02 ppm, representing the two equivalent protons of the methylene group. google.com The most characteristic signal is a triplet centered around δ 6.74 ppm, corresponding to the single proton of the difluoromethyl group. google.com This triplet multiplicity arises from the coupling of the proton with the two adjacent, magnetically equivalent fluorine atoms, with a typical coupling constant (J-value) of approximately 56.4 Hz. google.com

Table 1. ¹H NMR Spectroscopic Data for this compound in CDCl₃.
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.25–7.42Multiplet (m)-5HAromatic protons (C₆H₅)
6.74Triplet (t)56.41HDifluoromethyl proton (CHF₂)
4.02Singlet (s)-2HMethylene protons (SCH₂)

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. In the case of this compound, the two fluorine atoms of the -CHF₂ group are chemically and magnetically equivalent. Their interaction with the single adjacent proton results in a characteristic signal.

The ¹⁹F NMR spectrum is expected to show a single signal, which is a doublet, due to coupling with the single proton of the difluoromethyl group. Based on data from closely related structures, such as (2-chlorobenzyl)(difluoromethyl)sulfane, this doublet is anticipated to appear in the region of δ -93 to -95 ppm, with a proton-fluorine coupling constant (¹JFH) consistent with that observed in the ¹H NMR spectrum (approximately 56.4 Hz). rsc.org

Table 2. Expected ¹⁹F NMR Spectroscopic Data for this compound.
Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -93 to -95Doublet (d)~ 56.4Difluoromethyl fluorines (CHF₂)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons, the methylene carbon, and the difluoromethyl carbon. The coupling between carbon and fluorine atoms provides crucial structural confirmation.

The aromatic region of the spectrum typically displays four signals, corresponding to the ipso, ortho, meta, and para carbons of the monosubstituted benzene ring. The methylene carbon (-CH₂-) signal is expected to appear as a triplet due to two-bond coupling with the two fluorine atoms (²JCF), with a small coupling constant of around 3-4 Hz. rsc.org The most downfield and characteristic signal is that of the difluoromethyl carbon (-CHF₂). This signal appears as a prominent triplet due to the large one-bond coupling with the two directly attached fluorine atoms (¹JCF), typically in the range of 270–275 Hz. rsc.org

Table 3. Expected ¹³C NMR Spectroscopic Data for this compound.
Carbon AtomExpected Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
Aromatic (C₆H₅)~ 127–137Singlets-
Difluoromethyl (CHF₂)~ 120–122Triplet (t)¹JCF ≈ 270–275
Methylene (SCH₂)~ 32–34Triplet (t)²JCF ≈ 3–4

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which allows for the unambiguous confirmation of its elemental formula. For this compound, the molecular formula is C₈H₈F₂S. The calculated exact mass for this formula provides a target value that can be compared with the experimentally measured mass to within a few parts per million (ppm), confirming the compound's identity.

In addition to molecular formula confirmation, mass spectrometry provides insight into the compound's structure through analysis of its fragmentation patterns under ionization. Key expected fragmentation pathways for this compound include:

Benzylic cleavage: The most common fragmentation for benzyl (B1604629) compounds is the cleavage of the C-S bond to form the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the tropylium (B1234903) ion. This would result in a prominent peak at a mass-to-charge ratio (m/z) of 91.

Loss of the difluoromethyl group: Cleavage of the S-CHF₂ bond could lead to the loss of a difluoromethyl radical (•CHF₂), resulting in an ion at m/z 123. The molecular ion peak (M⁺) would be observed at m/z 174. google.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Based on general spectroscopic data and analysis of similar structures, the key absorptions would include: rsc.orglibretexts.orgvscht.cz

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H stretching: Medium bands appearing just below 3000 cm⁻¹ (typically 2930-2960 cm⁻¹) from the -CH₂- group.

Aromatic C=C stretching: Two or three bands of variable intensity in the 1450–1600 cm⁻¹ region.

C-F stretching: Strong, characteristic absorption bands typically found in the 1000–1200 cm⁻¹ region. These are often the most intense peaks in the fingerprint region for fluorinated compounds.

C-H bending: Bands corresponding to in-plane and out-of-plane bending for the aromatic ring and scissoring/rocking for the methylene group appear in the fingerprint region (below 1500 cm⁻¹).

Table 4. Characteristic IR Absorption Frequencies for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3030–3100C-H StretchAromatic (C₆H₅)
2930–2960C-H StretchAliphatic (CH₂)
1450–1600C=C StretchAromatic Ring
1000–1200C-F StretchDifluoromethyl (CF₂)

Complementary Structural Elucidation Techniques (e.g., X-ray Diffraction, if applicable to related derivatives)

While this compound is a liquid at room temperature, precluding direct single-crystal X-ray diffraction analysis, this technique is invaluable for the structural study of related solid derivatives. sigmaaldrich.com X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles, as well as details on intermolecular interactions and crystal packing.

Studies on related crystalline aryl benzyl sulfides have successfully determined their three-dimensional molecular structures. bohrium.com Such analyses confirm the geometry around the sulfur atom and the relative orientations of the aryl and benzyl groups. bohrium.comresearchgate.net This information serves as a powerful reference for understanding the conformational preferences and solid-state behavior of the broader class of benzyl sulfide (B99878) compounds, providing a validated structural model that complements the data obtained from spectroscopic methods.

Computational and Theoretical Investigations into Difluoromethyl Thio Methyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding of molecules like {[(difluoromethyl)thio]methyl}benzene. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between computational cost and accuracy. For the analogous compound, thioanisole (B89551), DFT calculations, often employing functionals like B3LYP, have been instrumental in understanding its molecular properties. pleiades.onlineresearchgate.netijert.org

Natural Bond Orbital (NBO) analysis is a powerful tool used to dissect the electronic structure into localized bonds and lone pairs, providing a more intuitive chemical picture. For molecules in this class, NBO analysis helps to quantify the extent of hyperconjugative interactions. ijert.org In this compound, significant interactions would be expected between the sulfur lone pairs and the antibonding orbitals of the C-F bonds (n(S) → σ(C-F)) and the phenyl ring (n(S) → π(C-C)). These interactions stabilize the molecule and influence its conformational preferences. The strong electron-withdrawing nature of the two fluorine atoms in the difluoromethyl group would be expected to lower the energy of the sulfur orbitals and reduce the extent of p-π conjugation with the phenyl ring compared to thioanisole.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In thioanisole and its derivatives, the HOMO is typically a π-orbital with significant contribution from the sulfur atom, while the LUMO is a π*-orbital of the benzene (B151609) ring. ijert.org The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For this compound, the electron-withdrawing difluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to thioanisole.

Conformational Analysis and Energetic Landscapes of the Compound

The conformational flexibility of this compound is primarily associated with the rotation around the C(aryl)-S and S-C(alkyl) bonds. For the analogous thioanisole, computational studies have explored the potential energy surface (PES) related to the rotation of the methyl group relative to the phenyl ring. researchgate.netnih.govaip.org

These studies have shown that the conformational landscape of thioanisole is relatively flat, with small energy barriers between different conformers. The most stable conformation is typically found to be one where the C-S-C plane is either planar with or perpendicular to the benzene ring, depending on the level of theory used in the calculations. researchgate.net For thioanisole, some computational methods predict a perpendicular conformation as the most stable, while others suggest a planar or near-planar arrangement. researchgate.net This indicates a delicate balance of steric and electronic effects.

For this compound, the introduction of the bulky and electronegative fluorine atoms would likely have a more pronounced effect on the conformational preferences. The increased steric hindrance from the difluoromethyl group would influence the rotational barrier around the C(aryl)-S bond. Furthermore, electrostatic interactions between the C-F bonds and the phenyl ring could favor specific conformations. A relaxed potential energy surface scan, calculated using DFT, would be necessary to accurately determine the global and local energy minima and the transition states connecting them for this compound.

Table 1: Calculated Rotational Barriers for Analogous Thioether Compounds
CompoundComputational MethodRotational Barrier (kcal/mol)Most Stable Conformation
ThioanisoleHF/6-31G~1.5Perpendicular
ThioanisoleMP2/6-31G~1.2Perpendicular
p-MethoxythioanisoleB3LYP/6-311++G(d,p)Not specifiedPlanar

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While specific reaction pathways for this compound have not been extensively studied, research on the photodissociation of thioanisole provides a valuable framework for understanding potential reactions. nih.govaip.orgrsc.org

The photodissociation of thioanisole into a thiophenoxyl radical and a methyl radical has been modeled computationally. nih.govaip.org These studies involve the calculation of excited-state potential energy surfaces and the identification of conical intersections, which are crucial for understanding the non-adiabatic transitions that govern the reaction dynamics. The geometries of the transition states along the dissociation pathway are characterized by an elongated S-CH3 bond.

For this compound, similar photodissociation reactions could be anticipated. The presence of the difluoromethyl group would likely influence the energetics and dynamics of such reactions. The C-S bond strength may be altered due to the electronic effects of the fluorine atoms, which could, in turn, affect the activation energy for dissociation. Computational modeling using multireference methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by multireference perturbation theory (CASPT2), would be suitable for studying these photochemical processes.

Table 2: Calculated Bond Dissociation Energies (BDEs) for a Related Compound
CompoundBondComputational MethodBDE (kcal/mol)
para-Substituted ThiophenolsS-H(U)B3LYP/6-31G(d,p)Dependent on substituent

Note: This table illustrates the type of data obtained from computational studies on reaction energetics. Specific BDEs for the C-S bond in this compound would require dedicated calculations.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. The primary spectroscopic techniques for a molecule like this compound would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted with reasonable accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. For thioanisole, predicted ¹H and ¹³C NMR spectra show good agreement with experimental data. science.gov For this compound, the ¹⁹F NMR spectrum would be of particular interest. The chemical shift of the fluorine atoms would be sensitive to the electronic environment and the conformation of the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculated frequencies are often scaled to better match experimental IR spectra. For thioanisole and its derivatives, calculated vibrational spectra have been used to assign the observed IR and Raman bands. researchgate.netresearchgate.net The characteristic vibrational modes for this compound would include the C-F stretching and bending modes, the C-S stretching mode, and the various vibrational modes of the phenyl ring.

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Compound (Thioanisole)
Vibrational ModeCalculated (DFT)Experimental (IR)
C-H stretch (aromatic)~3060-3100~3050-3100
C-H stretch (methyl)~2920-3000~2920-2980
C=C stretch (aromatic)~1440-1600~1430-1590
C-S stretch~690-740~690-740

Note: The calculated values are typical ranges from DFT calculations and may vary with the specific functional and basis set used. Experimental values are also approximate ranges.

Broader Academic Relevance and Future Research Directions for Difluoromethylated Benzyl Thioethers

Contributions to Methodological Advancements in Organofluorine Chemistry

The development of synthetic methods for the introduction of the difluoromethyl group has been a major focus of organofluorine chemistry. cas.cnoup.com Early methods often relied on harsh conditions or substrates with limited functional group tolerance. However, recent years have witnessed a surge in the development of novel and more versatile difluoromethylation strategies. qmul.ac.uk These advancements include the design of new difluoromethylating reagents that are more stable and safer to handle. qmul.ac.uk

Furthermore, the emergence of transition metal catalysis and photoredox catalysis has revolutionized the field, enabling the formation of carbon-difluoromethyl bonds under milder conditions and with greater efficiency. qmul.ac.ukrsc.org For instance, copper- and palladium-catalyzed cross-coupling reactions have been successfully employed for the difluoromethylation of various aromatic and heteroaromatic systems. oup.comrsc.org Photocatalytic approaches, utilizing visible light to generate difluoromethyl radicals, have also proven to be a powerful tool for the functionalization of a wide range of organic molecules. cas.cnqmul.ac.uk These methodological advancements have not only facilitated the synthesis of compounds like {[(Difluoromethyl)thio]methyl}benzene but have also expanded the toolkit available to chemists for the construction of complex fluorinated molecules.

Utility as Key Building Blocks in Complex Molecule Synthesis

Difluoromethylated compounds, including benzyl (B1604629) thioethers, are increasingly recognized as valuable building blocks for the synthesis of more complex and biologically active molecules. The difluoromethylthio group (SCF2H) can serve as a key structural motif in the design of novel pharmaceuticals and agrochemicals. The synthesis of difluoromethyl and deuterium-labeled difluoromethyl thioethers from aliphatic electrophiles has been described, highlighting the utility of these compounds in creating diverse molecular architectures. rsc.org

The presence of the difluoromethyl group can impart desirable properties such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets. researchgate.net As a result, difluoromethylated building blocks are actively being incorporated into drug discovery programs to optimize the properties of lead compounds. The development of efficient methods for the synthesis of these building blocks, such as the one-pot difluoromethylthiolation of alkyl electrophiles, is crucial for advancing their application in complex molecule synthesis. rsc.org

Exploration of Design Principles for Fluorinated Bioisosteres in Academic Chemical Biology

A significant area of academic research focuses on the use of fluorinated groups as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. psychoactif.orgnih.gov The difluoromethyl group, in particular, is considered a valuable bioisostere for several functional groups, including the hydroxyl (-OH) and thiol (-SH) groups. researchgate.net Its ability to act as a lipophilic hydrogen bond donor is a key feature in its bioisosteric applications. oup.comresearchgate.net

The electronic properties and relatively small size of fluorine allow it to modulate the physicochemical properties of a molecule without introducing significant steric bulk. psychoactif.orgnih.gov In the context of this compound, the SCF2H group can be explored as a bioisosteric replacement for other sulfur-containing functionalities or even other functional groups entirely. Understanding the design principles behind the use of fluorinated bioisosteres is a critical aspect of academic chemical biology, enabling the rational design of more potent and selective drug candidates. psychoactif.orgnih.govscispace.com

PropertyComparison of Functional Groups
Hydrogen Bonding The CHF2 group can act as a hydrogen bond donor.
Lipophilicity The introduction of fluorine generally increases lipophilicity.
Metabolic Stability The C-F bond is strong, often leading to increased metabolic stability.
pKa Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups.

Development of Novel Catalytic Systems for Difluoromethylation

The ongoing development of novel catalytic systems is a major driving force in advancing the field of difluoromethylation. cas.cnrsc.org While significant progress has been made, there is still a need for more efficient, selective, and sustainable catalytic methods. Research in this area is focused on several key aspects, including the design of new ligands for transition metal catalysts to improve their reactivity and selectivity. oup.com

Furthermore, the exploration of earth-abundant and less toxic metals as catalysts is an important goal for developing more environmentally friendly synthetic processes. Photocatalysis continues to be a vibrant area of research, with efforts directed towards the development of new photosensitizers and the expansion of the substrate scope for radical difluoromethylation reactions. cas.cnqmul.ac.uk These advancements in catalytic systems will undoubtedly lead to more practical and cost-effective methods for the synthesis of difluoromethylated compounds, including this compound.

Scalability Considerations and Process Chemistry Development for this compound

As with any synthetically useful compound, the scalability of the synthesis of this compound is a critical consideration for its potential industrial applications. While many novel difluoromethylation methods are developed on a laboratory scale, their translation to large-scale production presents unique challenges. Process chemistry development focuses on optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. rsc.orgresearchgate.net

Key considerations for the scalability of this compound synthesis include the availability and cost of starting materials, the safety of the reagents and reaction conditions, and the ease of purification of the final product. The development of continuous flow processes for difluoromethylation reactions is an emerging area that holds great promise for improving the scalability and safety of these transformations. qmul.ac.uk As the demand for fluorinated compounds continues to grow, research into the process chemistry development for key intermediates like this compound will be of paramount importance.

Q & A

Q. What are the recommended synthetic routes for {[(Difluoromethyl)thio]methyl}benzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination of precursor thioethers. For example, using bis(difluoromethyl)sulfide with benzyl bromide under inert conditions (e.g., N₂ atmosphere) at 60–80°C in anhydrous DMF. Fluorinating agents like DAST (diethylaminosulfur trifluoride) may be employed to introduce fluorine atoms, but their reactivity requires strict temperature control (-10°C to 0°C) to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the product. Yield optimization depends on stoichiometric ratios (1:1.2 for sulfide:alkylating agent) and exclusion of moisture .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how should data interpretation account for fluorine's effects?

  • Methodological Answer :
  • ¹⁹F NMR : Essential for confirming difluoromethyl groups. Chemical shifts typically appear at δ -110 to -125 ppm (CF₂). Splitting patterns (e.g., doublets) indicate coupling with adjacent protons.
  • ¹H NMR : Protons adjacent to sulfur (SCH₂) resonate at δ 3.5–4.5 ppm, with coupling constants (J₃~HF) ~45–50 Hz due to fluorine proximity.
  • GC-MS/EI : Fragmentation patterns should include m/z peaks corresponding to [M-CH₂S]+ and [CF₂SH]+ ions.
  • IR : C-F stretches appear at 1100–1250 cm⁻¹.
    Fluorine’s electronegativity distorts electron density, requiring careful baseline correction and reference calibration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, goggles) due to potential sulfur and fluorine volatilization.
  • Store under argon at -20°C to prevent hydrolysis.
  • Spill management: Neutralize with calcium carbonate, then absorb with vermiculite. Avoid aqueous washes (risk of HF release).
  • Toxicity screening: Follow OECD guidelines for acute oral/dermal exposure (LD50 estimation via rodent models) .

Advanced Research Questions

Q. How does the difluoromethylthio group influence the compound’s lipophilicity and bioavailability compared to non-fluorinated analogs?

  • Methodological Answer :
  • LogP Measurement : Use shake-flask method (octanol/water) with HPLC-UV quantification. Fluorine’s inductive effect increases lipophilicity (ΔlogP ~0.5–1.0 vs. CH₃S- analogs).
  • Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) shows enhanced passive diffusion (Pe ~1.5 × 10⁻⁶ cm/s).
  • Metabolic Stability : Incubate with liver microsomes (human/rat); LC-MS/MS quantifies parent compound depletion. Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 60 min) .

Q. How can researchers resolve contradictory data regarding the metabolic stability of this compound derivatives in pharmacological studies?

  • Methodological Answer :
  • Cross-Validation : Compare in vitro (microsomes) and in vivo (plasma/tissue sampling) data. Discrepancies may arise from interspecies enzyme variations.
  • Isotope Labeling : Synthesize ¹⁸F or ¹³C-labeled analogs for precise metabolite tracking via PET or NMR.
  • Enzyme Inhibition Studies : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways. Statistical tools like PCA (Principal Component Analysis) clarify confounding variables .

Q. What computational approaches predict the stereoelectronic effects of the difluoromethylthio group in this compound’s interactions with biological targets?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess bond angles/dipole moments. Fluorine’s σ-hole may enhance halogen bonding with protein residues (e.g., tyrosine OH).
  • Molecular Dynamics (MD) : Simulate binding to cysteine proteases (e.g., caspase-3) using AMBER force fields. Free energy perturbation (FEP) quantifies ΔG binding (~-8.5 kcal/mol).
  • Docking Studies (AutoDock Vina) : Compare docking scores (-9.2 vs. -7.8 for CH₃S- analog) to validate fluorine’s role in affinity .

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